1-(4-Bromophenyl)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid
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Overview
Description
1-(4-Bromophenyl)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid is an organic compound that features a bromophenyl group attached to a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzene, undergoes a series of reactions to introduce the bromophenyl group.
Cyclobutane Ring Formation: The bromophenyl intermediate is then subjected to cyclization reactions to form the cyclobutane ring.
Hydroxylation and Carboxylation:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromophenyl)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, while the hydroxyl and carboxyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate biological activities and pathways, leading to various effects.
Comparison with Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar bromophenyl and hydroxyl groups but different ring structure.
Thiazoles: Compounds with a thiazole ring and diverse biological activities.
Uniqueness: 1-(4-Bromophenyl)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure, which imparts specific steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Properties
Molecular Formula |
C12H13BrO3 |
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Molecular Weight |
285.13 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H13BrO3/c1-11(16)6-12(7-11,10(14)15)8-2-4-9(13)5-3-8/h2-5,16H,6-7H2,1H3,(H,14,15) |
InChI Key |
FRQIFCKFJHWKPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)(C2=CC=C(C=C2)Br)C(=O)O)O |
Origin of Product |
United States |
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